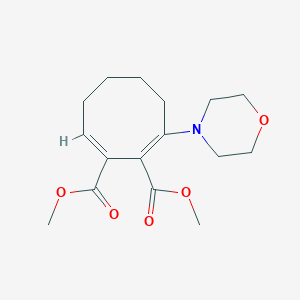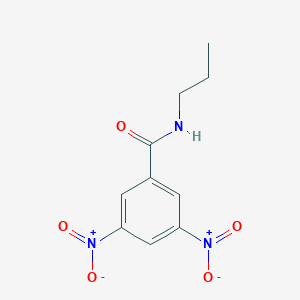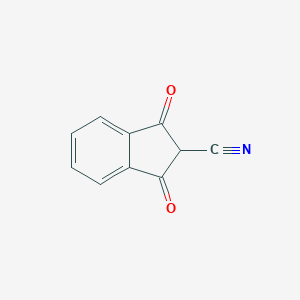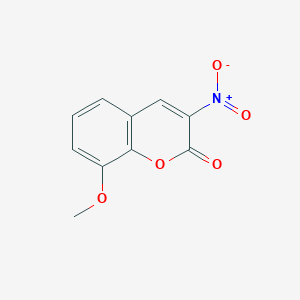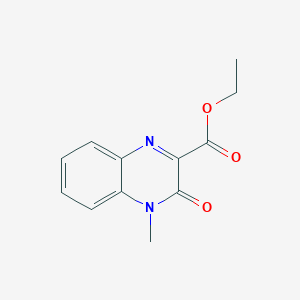
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate, also known as EMQ, is a quinoxaline derivative that has been studied for its various applications in scientific research. This compound has been synthesized using different methods and has been found to have potential in the field of medicinal chemistry, particularly in the area of drug discovery.
Applications De Recherche Scientifique
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been extensively studied for its various applications in scientific research. It has shown potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been investigated for its potential as an antioxidant, antiviral, and antifungal agent.
Mécanisme D'action
The mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate is still not fully understood. However, it has been suggested that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate exerts its pharmacological effects through the inhibition of various enzymes and proteins. For example, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further investigation as a potential drug candidate. However, one of the limitations of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate. One of the areas of interest is the development of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate as a treatment for other diseases, such as viral infections and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate will provide valuable insights into its pharmacological effects and may lead to the development of more potent and selective Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives.
Propriétés
Numéro CAS |
2311-82-2 |
|---|---|
Nom du produit |
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate |
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10-11(15)14(2)9-7-5-4-6-8(9)13-10/h4-7H,3H2,1-2H3 |
Clé InChI |
HNJKLKWVHVLVMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C |
SMILES canonique |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C |
Autres numéros CAS |
2311-82-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

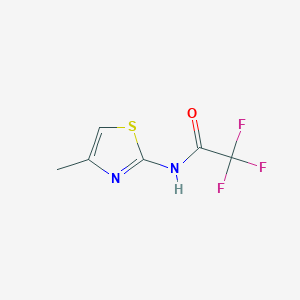
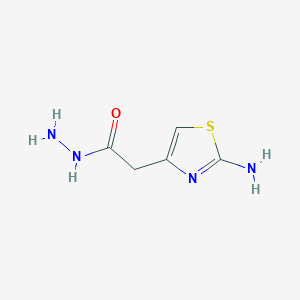
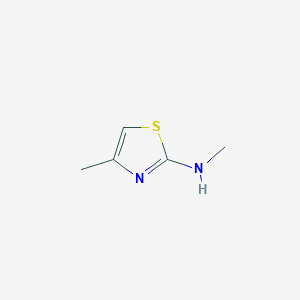
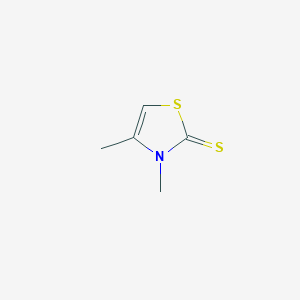
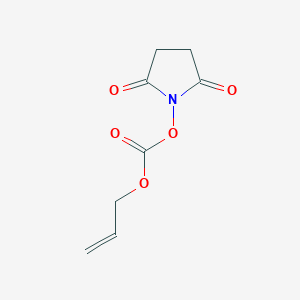
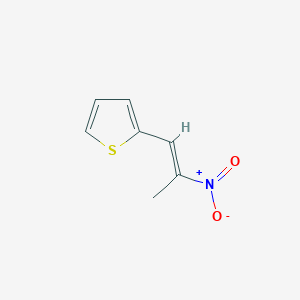
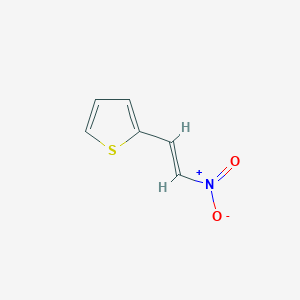
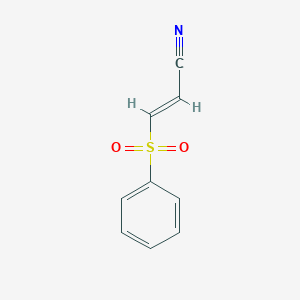
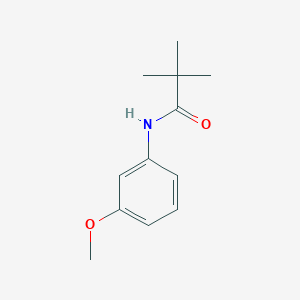
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
